6-(5-Fluoro-2-methoxyphenyl)nicotinic acid
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Overview
Description
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound is a derivative of nicotinic acid, which is known for its various applications in chemistry and medicine. The presence of the fluoro and methoxy groups on the phenyl ring adds unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(5-Fluoro-2-methoxyphenyl)nicotinic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)11-4-2-8(7-15-11)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONAAQWEWJMPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647033 |
Source
|
Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887976-43-4 |
Source
|
Record name | 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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